![molecular formula C12H10BBrO2 B1274311 4'-Bromo-4-biphenylboronic Acid CAS No. 480996-05-2](/img/structure/B1274311.png)
4'-Bromo-4-biphenylboronic Acid
Overview
Description
4’-Bromo-4-biphenylboronic Acid is a chemical compound with the molecular formula C12H10BBrO2 . It is used in various chemical reactions and has a molecular weight of 276.922 Da .
Synthesis Analysis
The synthesis of 4’-Bromo-4-biphenylboronic Acid involves several steps. The reaction is completed when the excess bromine is consumed by sodium or potassium sulfite or bisulfite. The organic phase is then washed, dried, and diluted to a given volume for analysis .Molecular Structure Analysis
The molecular structure of 4’-Bromo-4-biphenylboronic Acid consists of a biphenyl core with a boronic acid group and a bromine atom attached. The InChI code for this compound is 1S/C12H10BBrO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H .Chemical Reactions Analysis
4’-Bromo-4-biphenylboronic Acid is involved in various chemical reactions. For example, it is used in the Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 430.3±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 72.3±3.0 kJ/mol and a flash point of 214.0±29.3 °C .Scientific Research Applications
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
4’-Bromo-4-biphenylboronic Acid: is a pivotal reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone in organic synthesis, allowing for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. The product of this reaction is a biphenyl structure, which is a key motif in many pharmaceuticals and organic materials.
Material Science: Building Blocks for Organic Semiconductors
In material science, 4’-Bromo-4-biphenylboronic Acid serves as a building block for organic semiconductors . These semiconductors are essential for the development of organic light-emitting diodes (OLEDs), solar cells, and transistors. The biphenyl structure provides the necessary planarity and conjugation for effective charge transport.
Liquid Crystal Technology
The compound is used in the synthesis of liquid crystal (LC) materials . LC materials are crucial for display technologies, such as those found in monitors, televisions, and smartphones. The biphenyl core of 4’-Bromo-4-biphenylboronic Acid contributes to the mesogenic properties required for LC applications.
Pharmaceutical Research: Drug Design and Development
Pharmaceutical research leverages 4’-Bromo-4-biphenylboronic Acid in drug design and development . Its biphenyl moiety is a common feature in drug molecules, contributing to the binding affinity and specificity towards biological targets. This compound can be used to create novel drug candidates with improved efficacy and reduced side effects.
Catalysis: Palladium-Catalyzed Reactions
This boronic acid is also used in palladium-catalyzed reactions, such as diastereoselective conjugate additions and Heck-type reactions . These reactions are valuable for creating complex molecules with high stereochemical control, which is essential for the synthesis of natural products and active pharmaceutical ingredients.
Chemical Biology: Probe Synthesis
In chemical biology, 4’-Bromo-4-biphenylboronic Acid is utilized for the synthesis of probes . These probes can interact with biological systems, allowing researchers to study biological processes in real-time. The biphenyl structure can be modified to target specific enzymes or receptors within cells.
Analytical Chemistry: Chromatography
The compound finds application in analytical chemistry, particularly in chromatography as a stationary phase modifier . Its unique structure can improve the separation of complex mixtures by enhancing the selectivity and resolution of the chromatographic process.
Environmental Science: Detection of Pollutants
Lastly, 4’-Bromo-4-biphenylboronic Acid is explored for its use in the detection of environmental pollutants . It can be incorporated into sensors that detect aromatic compounds, which are often indicators of pollution. The sensitivity of these sensors can be tuned by modifying the biphenyl structure.
Safety and Hazards
4’-Bromo-4-biphenylboronic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Biochemical Pathways
Boronic acids are often used in the synthesis of various organic compounds and can participate in several types of reactions, including suzuki-miyaura cross-couplings .
Action Environment
The action, efficacy, and stability of 4’-Bromo-4-biphenylboronic Acid can be influenced by various environmental factors . For instance, the compound should be stored in an inert atmosphere at room temperature . Moreover, the pH of the environment can affect the reactivity of boronic acids, as it influences the equilibrium between the neutral and anionic forms of these compounds.
properties
IUPAC Name |
[4-(4-bromophenyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BBrO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAGDFJHKPSZHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397173 | |
Record name | 4'-Bromo-4-biphenylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-4-biphenylboronic Acid | |
CAS RN |
480996-05-2 | |
Record name | 4'-Bromo-4-biphenylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Bromo-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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